

# Application Notes: Transdermal **Methimazole** Delivery in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Methimazole |           |
| Cat. No.:            | B1676384    | Get Quote |

### Introduction

Hyperthyroidism is the most prevalent endocrine disorder in cats, characterized by the excessive production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] Medical management with **methimazole**, a thioureylene antithyroid agent, is a common therapeutic strategy.[2] **Methimazole** functions by inhibiting the thyroid peroxidase enzyme, which interferes with the incorporation of iodine into the tyrosyl residues of thyroglobulin, thereby blocking the synthesis of new thyroid hormones.[2] While oral administration is effective, it can be challenging for cat owners and may lead to gastrointestinal side effects.[1][3][4]

Transdermal delivery systems offer a promising alternative, potentially improving owner compliance and reducing gastric irritation by avoiding the gastrointestinal tract.[5] These formulations, typically applied to the inner, hairless skin of the cat's pinna, have been investigated for their safety and efficacy.[5][6] The most common vehicle used in compounded formulations is a Pluronic Lecithin Organogel (PLO), a microemulsion-based gel designed to deliver drugs across the stratum corneum.[1][3] More recently, novel lipophilic formulations have also been developed to enhance skin permeation.[7][8]

These notes provide a summary of quantitative data from key veterinary research studies and detailed protocols for the formulation and evaluation of transdermal **methimazole** delivery systems.

## **Mechanism of Action: Methimazole**





Click to download full resolution via product page

Caption: Methimazole inhibits thyroid peroxidase, blocking hormone synthesis.

## **Data Presentation**

Table 1: Clinical Efficacy of Oral vs. Transdermal Methimazole in Hyperthyroid Cats



| Parameter                            | Oral<br>Methimazole | Transdermal<br>Methimazole<br>(PLO Gel) | Time Point                | Study<br>Reference         |
|--------------------------------------|---------------------|-----------------------------------------|---------------------------|----------------------------|
| Euthyroid Cats (%)                   | 87.5%               | 56.0%                                   | 2 Weeks                   | Sartor et al.,<br>2003[3]  |
| 81.8%                                | 66.7%               | 4 Weeks                                 | Sartor et al.,<br>2003[3] |                            |
| Gastrointestinal<br>Side Effects (%) | 23.5%               | 3.7%                                    | 4 Weeks                   | Sartor et al.,<br>2003[3]  |
| Initial Serum T4<br>(nmol/L)         | 97.31 (s=37.55)     | N/A                                     | Day 0                     | Lécuyer et al.,<br>2006[9] |
| Serum T4<br>(nmol/L)                 | N/A                 | 27.44 (s=37.51)                         | Day 14                    | Lécuyer et al.,<br>2006[9] |
| Serum T4<br>(nmol/L)                 | N/A                 | 14.63 (s=10.65)                         | Day 28                    | Lécuyer et al.,<br>2006[9] |

**Table 2: Pharmacokinetic Parameters of Methimazole in Healthy Cats** 



| Parameter                                      | 5 mg Oral<br>Carbimazole* | 5 mg<br>Transdermal<br>Methimazole | 10 mg<br>Transdermal<br>Methimazole<br>(Lipophilic<br>Vehicle) | Study<br>Reference |
|------------------------------------------------|---------------------------|------------------------------------|----------------------------------------------------------------|--------------------|
| Detectable<br>Serum Levels<br>(First 24h)      | Yes (all cats)            | No (not reliably detected)         | Yes (all cats)                                                 | Hill et al.[7][10] |
| Cmax (ng/mL)                                   | 355 (SD 113)              | N/A                                | 108 (SD 25)                                                    | Hill et al.[7][10] |
| Tmax (hours)                                   | 2.1 (SD 1.6)              | N/A                                | 5.2 (SD 1.1)                                                   | Hill et al.[7][10] |
| Elimination Half-<br>Life (hours)              | 5.1 (SD 1.2)              | N/A                                | 13 (SD 3)                                                      | Hill et al.[7][10] |
| Mean Serum<br>Concentration at<br>148h (ng/mL) | 255 (SD 28)               | 204 (SD 76)                        | 506 (SD 165)                                                   | Hill et al.[7][10] |
| Relative<br>Bioavailability<br>(%)             | 100%<br>(Reference)       | N/A                                | 48% (min 43,<br>max 55)                                        | Hill et al.[7][10] |

<sup>\*</sup>Carbimazole is a prodrug that is converted to **methimazole** in the liver.[2]

**Table 3: In Vitro Permeation of Methimazole Across Feline Skin** 



| Vehicle / Skin Region                         | Key Finding                                                                                                                                                                  | Study Reference             |
|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|
| Lipophilic Vehicle vs. PLO Gel                | Methimazole was absorbed more completely across the pinnal skin when administered in the lipophilic vehicle compared to the PLO gel (P < 0.001).                             | Hill et al., 2015[11]       |
| Regional Variation (Pinna vs.<br>Other Sites) | Methimazole was absorbed more completely across the pinnal skin compared to the groin, neck, and thorax (P < 0.001).                                                         | Mills et al., 2015[12]      |
| Trans-pinnal Movement                         | Methimazole in a lipophilic vehicle can penetrate from the inner pinna, across the cartilage, to the outer pinna.                                                            | Hill & Chambers, 2018[13]   |
| Microemulsion Foam vs. Other<br>Bases         | Cumulative drug release after<br>6 hours was 84.64% for a<br>microemulsion foam compared<br>to 47.86% for Lipoderm,<br>33.53% for Versapro, and<br>33.08% for a PLO vehicle. | Al-Ghazawi et al., 2019[14] |

## **Experimental Protocols**

# Protocol 1: Preparation of a Pluronic Lecithin Organogel (PLO) Based Transdermal Methimazole Formulation

This protocol describes the general method for compounding a PLO gel for transdermal drug delivery, as referenced in multiple veterinary studies.[1][3]

#### Materials:

• Methimazole powder, USP



- Lecithin/Isopropyl Palmitate solution (e.g., 50% w/w)
- Pluronic F-127 gel (e.g., 20-30% w/w aqueous solution)
- Electronic balance
- Unguator or mortar and pestle
- Spatula
- Syringes for mixing and dispensing

#### Methodology:

- Phase A (Oil Phase) Preparation: a. Weigh the required amount of methimazole powder. b.
  Levigate the methimazole powder with a small amount of the Lecithin/Isopropyl Palmitate
  solution to form a smooth paste. c. Gradually add the remaining Lecithin/Isopropyl Palmitate
  solution to the paste and mix until the drug is fully dissolved or homogeneously suspended.
  This forms the oil phase.
- Phase B (Aqueous Phase) Preparation: a. The Pluronic gel serves as the aqueous phase.
   Ensure it is at a cool temperature (refrigerated) to maintain a liquid state for easier mixing.
- Emulsification: a. Draw the oil phase (Phase A) into one syringe and an equal volume of the aqueous Pluronic gel (Phase B) into another syringe of the same size. b. Connect the two syringes using a Luer-to-Luer adapter. c. Force the contents of the syringes back and forth rapidly for several minutes (e.g., 100 passes) until a uniform, homogenous, and thick white gel is formed. d. The final product is the **methimazole** PLO gel.
- Packaging and Storage: a. Dispense the final gel into an appropriate container, such as a
  topical syringe or an airtight jar, to prevent water evaporation and degradation. b. Store
  according to USP guidelines, typically refrigerated and protected from light.

# Protocol 2: In Vivo Clinical Efficacy Study in Hyperthyroid Cats



This protocol is a composite based on methodologies from prospective clinical trials evaluating transdermal **methimazole**.[3][9]



Click to download full resolution via product page

Caption: Workflow for a comparative clinical trial of **methimazole** delivery.



### Methodology:

- Subject Enrollment: a. Select cats with a new diagnosis of naturally occurring hyperthyroidism. Diagnosis is confirmed by elevated serum total T4 concentrations and compatible clinical signs.[3][9] b. Obtain informed consent from owners. c. Perform baseline (Day 0) evaluations including a physical exam, body weight, complete blood count (CBC), serum biochemistry panel, urinalysis, and serum T4 evaluation.[3][9]
- Randomization and Treatment: a. Randomly assign cats to either a control group (e.g., oral methimazole, 2.5 mg twice daily) or a treatment group (e.g., transdermal methimazole, 5 mg [0.1 mL of a 50 mg/mL gel] applied to the inner pinna twice daily).[3][9] b. Instruct owners on the proper administration technique, including alternating ears for application and wearing gloves.
- Monitoring and Follow-up: a. Schedule re-evaluation appointments at 2 and 4 weeks post-initiation of therapy.[3] b. At each visit, repeat the full physical and laboratory evaluations performed at baseline. c. Administer a questionnaire to owners to assess clinical improvement and note any adverse effects, particularly gastrointestinal signs (vomiting, anorexia) or local skin reactions (erythema).[3]
- Data Analysis: a. Define euthyroidism based on serum T4 levels falling within the laboratory's reference range. b. Compare the percentage of euthyroid cats between groups at each time point using appropriate statistical tests (e.g., Chi-Square).[3] c. Compare the incidence of adverse effects between groups.[3] d. Analyze changes in T4 and other laboratory parameters over time using repeated measures ANOVA.[3]

# Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines an in vitro method to assess and compare the percutaneous absorption of different transdermal **methimazole** formulations, based on published studies.[11][12]





Click to download full resolution via product page

Caption: Workflow for assessing drug permeation through feline skin in vitro.

Materials:

## Methodological & Application





- Vertical Franz diffusion cells
- Full-thickness feline skin (e.g., from the pinna, harvested from recently euthanized cats)
- Receptor fluid (e.g., phosphate-buffered saline, PBS)
- Stir bars and magnetic stirrer/heater plate
- Methimazole formulations for testing
- High-Performance Liquid Chromatography (HPLC) system for analysis

#### Methodology:

- Skin Preparation: a. Harvest full-thickness skin from the desired anatomical region (e.g., inner pinna) of a cat cadaver.[12] b. Carefully remove any subcutaneous fat or connective tissue. c. Cut the skin into sections appropriately sized for the Franz cell diffusion area.
- Franz Cell Assembly: a. Mount a section of skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber. b. Clamp the chambers together securely. c. Fill the receptor chamber with a known volume of prewarmed receptor fluid, ensuring no air bubbles are trapped beneath the skin. d. Place a small magnetic stir bar in the receptor chamber. e. Place the assembled cells in a water bath or heating block set to maintain the skin surface temperature at approximately 32-37°C. Allow the system to equilibrate.
- Experiment Execution: a. Apply a precise, finite dose of the **methimazole** formulation (e.g., 10 mg) evenly onto the surface of the skin in the donor chamber.[11] b. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 30 hours), withdraw a sample from the receptor chamber via the sampling port.[11] c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
- Sample Analysis: a. Analyze the concentration of methimazole in the collected samples using a validated HPLC method.[11]
- Data Analysis: a. Calculate the cumulative amount of **methimazole** that has permeated the skin at each time point, correcting for sample replacement. b. Plot the cumulative amount of



drug permeated per unit area (µg/cm²) against time (hours). c. Determine the steady-state flux (Jss) from the linear portion of the curve. d. Calculate the permeability coefficient (Kp) to compare different formulations or skin sites.

## References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. avmi.net [avmi.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of methimazole in a novel lipophilic formulation administered transdermally to healthy cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. Clinical efficacy and safety of transdermal methimazole in the treatment of feline hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Percutaneous absorption of methimazole: an in vitro study of the absorption pharmacokinetics for two different vehicles PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional variations in percutaneous absorption of methimazole: an in vitro study on cat skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trans-pinnal movement of methimazole: an in vitro study showing that methimazole can cross from the inner to outer pinna of cats PMC [pmc.ncbi.nlm.nih.gov]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
- To cite this document: BenchChem. [Application Notes: Transdermal Methimazole Delivery in Veterinary Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676384#transdermal-delivery-systems-for-methimazole-in-veterinary-research]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com